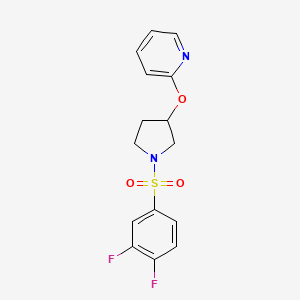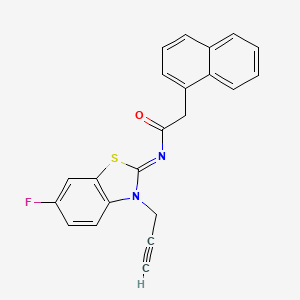
2-(tert-butyl)-4-(2-hydroxyethyl)-5-methyl-1-(methylsulfonyl)-1,2-dihydro-3H-pyrazol-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(tert-butyl)-4-(2-hydroxyethyl)-5-methyl-1-(methylsulfonyl)-1,2-dihydro-3H-pyrazol-3-one is a useful research compound. Its molecular formula is C11H20N2O4S and its molecular weight is 276.35. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Regioselectivity in Synthesis : A comparative study highlights the synthesis of 1-tert-butyl-3(5)-(trifluoromethyl)-1H-pyrazoles, exploring the regioselectivity of reactions and the influence of reaction media. This research provides insights into the synthesis mechanisms relevant to similar pyrazolone derivatives (Martins et al., 2012).
- Methodological Advances in Synthesis : A study reported an efficient synthesis of 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine, which can be related to the synthesis methods of similar pyrazolone compounds (Becerra et al., 2021).
Complexation and Extraction Studies
- Complexation Properties : Research on the complexation properties of a pyrazolone derivative in chloroform revealed improved complexation ability, which may be relevant for similar compounds in extraction processes (Atanassova et al., 2014).
Structural and Molecular Interactions
- Hydrogen-Bonded Structures : A study on hydrogen-bonded chains in various 1H-pyrazole compounds, including those with tert-butyl groups, provides insights into the molecular interactions and structural properties relevant to similar pyrazolone compounds (Abonía et al., 2007).
Applications in Organic Synthesis
- Multigram Synthesis of Pyrazole Derivatives : The multigram synthesis of fluoroalkyl-substituted pyrazole-4-carboxylic acids involves acylation and reaction with alkyl hydrazines, a method potentially applicable to the synthesis of related pyrazolone compounds (Iminov et al., 2015).
Reactivity and Mechanisms
- Thermal Rearrangements : Studies on the thermal rearrangements of methyl 3-alkyl-3-methyl-3H-pyrazole-5-carboxylates provide insights into the reaction mechanisms that may be relevant for the thermal behavior of similar compounds (Jefferson & Warkentin, 1994).
- Cyclization-Dehydration Reactions : Research on the cyclization-dehydration reaction of pyrazole derivatives highlights regiospecific reactions relevant to the chemical behavior of similar compounds (Abdellatif et al., 2008).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-tert-butyl-4-(2-hydroxyethyl)-5-methyl-1-methylsulfonylpyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O4S/c1-8-9(6-7-14)10(15)12(11(2,3)4)13(8)18(5,16)17/h14H,6-7H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHZOFTCJFNNPAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1S(=O)(=O)C)C(C)(C)C)CCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-amino-2-cyano-3-[4-(4-fluorophenyl)piperazino]-N-methyl-2-propenethioamide](/img/structure/B3004624.png)
![2-Benzylsulfanyl-3-(3,5-dimethylphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B3004625.png)
![N-[3-oxo-2-(thiophene-2-carbonyl)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B3004628.png)
![3-Methoxy-N-methyl-N-[(1-pyrido[3,4-d]pyrimidin-4-ylpiperidin-4-yl)methyl]pyrazin-2-amine](/img/structure/B3004629.png)
![1-{3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-4-(2-phenylethyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/no-structure.png)
![4-oxo-8-phenyl-N-(pyridin-2-ylmethyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B3004634.png)
![Tert-butyl (3aR,6aS)-2-[(5-chloropyrazin-2-yl)methyl]-3a-methyl-3,4,6,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-5-carboxylate](/img/structure/B3004636.png)





![N-[3-(1H-benzimidazol-2-yl)phenyl]-3,5-dichlorobenzamide](/img/structure/B3004644.png)
